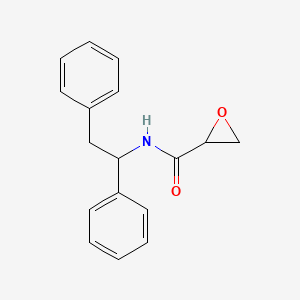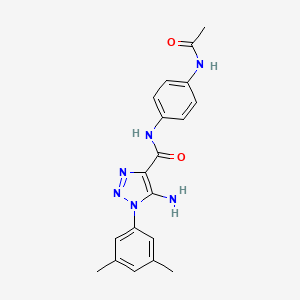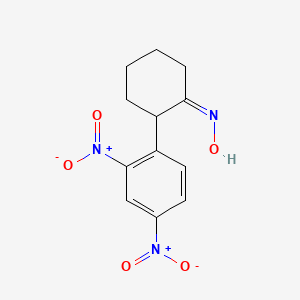
4-(4-Aminobutyl)pyridin-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Aminobutyl)pyridin-2-amine dihydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its applications in drug development, molecular biology, and other cutting-edge scientific discoveries. The compound has a molecular weight of 252.19 and is often used in its dihydrochloride salt form to enhance its stability and solubility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobutyl)pyridin-2-amine dihydrochloride typically involves the reaction of pyridine derivatives with butylamine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for maximum yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research and development purposes .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Aminobutyl)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine derivatives .
Applications De Recherche Scientifique
4-(4-Aminobutyl)pyridin-2-amine dihydrochloride is widely used in scientific research due to its versatility and effectiveness. Some of its applications include:
Drug Development: The compound is used as an intermediate in the synthesis of various pharmaceuticals.
Molecular Biology: It is employed in the study of molecular interactions and pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Aminobutyl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Aminomethyl)pyridine: Similar in structure but with a shorter alkyl chain.
4-(4-Aminobutyl)pyridine: Lacks the dihydrochloride salt form, affecting its solubility and stability.
4-(4-Aminobutyl)pyridin-2-amine: Similar structure but without the dihydrochloride form.
Uniqueness
4-(4-Aminobutyl)pyridin-2-amine dihydrochloride is unique due to its enhanced solubility and stability provided by the dihydrochloride salt form. This makes it more suitable for various research applications compared to its analogs .
Propriétés
IUPAC Name |
4-(4-aminobutyl)pyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c10-5-2-1-3-8-4-6-12-9(11)7-8;;/h4,6-7H,1-3,5,10H2,(H2,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZOBQWOUWJLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCCCN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2423193.png)


![2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride](/img/structure/B2423200.png)
![N-(4-butylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2423203.png)

![4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2423205.png)

![2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2423209.png)

![3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine](/img/structure/B2423213.png)
![4-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2423214.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2423215.png)
